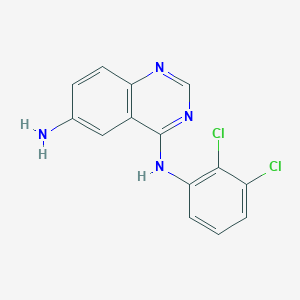
4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn immense attention due to their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives typically involves the reaction of anthranilic acid with amides, leading to the formation of 4-oxo-3,4-dihydroquinazolines . For 4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine, a common synthetic route involves the reaction of 2,3-dichloroaniline with 2-cyanobenzaldehyde under specific conditions to form the desired quinazoline derivative .
Industrial Production Methods: Industrial production methods for quinazoline derivatives often involve large-scale catalytic hydrogenations and other processes that ensure high yield and purity . The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .
化学反应分析
Types of Reactions: 4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases, transcription factors, receptors, and ion channels . This compound has been shown to inhibit mitochondrial complex I, leading to reduced mitochondrial respiration and the release of reactive oxygen species . These actions contribute to its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders .
相似化合物的比较
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593): A potent inhibitor of mitochondrial complex I with similar biological activities.
Afatinib: A quinazoline derivative used as an anticancer agent.
Osimertinib: Another quinazoline-based anticancer drug.
Uniqueness: 4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine stands out due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets . Its unique structure allows for targeted inhibition of mitochondrial complex I, making it a valuable compound in scientific research and potential therapeutic applications .
属性
分子式 |
C14H10Cl2N4 |
|---|---|
分子量 |
305.2 g/mol |
IUPAC 名称 |
4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H10Cl2N4/c15-10-2-1-3-12(13(10)16)20-14-9-6-8(17)4-5-11(9)18-7-19-14/h1-7H,17H2,(H,18,19,20) |
InChI 键 |
CQBGKWCDIQNEHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC3=C2C=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
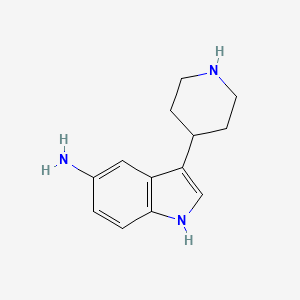
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
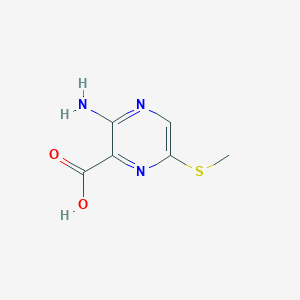
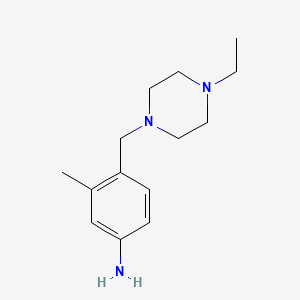
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)



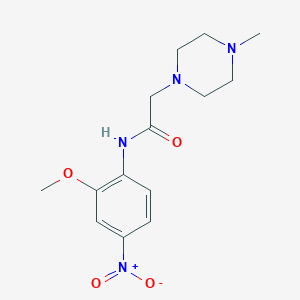
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)

